molecular formula C23H25N5O5 B11292284 N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11292284
M. Wt: 451.5 g/mol
InChI Key: AIHZFSTZNGYWHI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific arrangement of methoxy groups and the triazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N5O5/c1-13-20(22(29)27-16-11-15(30-2)7-9-17(16)31-3)21(28-23(26-13)24-12-25-28)14-6-8-18(32-4)19(10-14)33-5/h6-12,21H,1-5H3,(H,27,29)(H,24,25,26)

InChI Key

AIHZFSTZNGYWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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